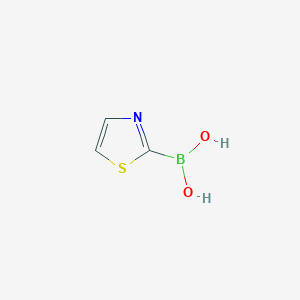

Thiazol-2-ylboronic acid

Description

Properties

IUPAC Name |

1,3-thiazol-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUGKJKBCKJFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CS1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621114 | |

| Record name | 1,3-Thiazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389630-95-9 | |

| Record name | 1,3-Thiazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thiazol-2-ylboronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Thiazol-2-ylboronic acid has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique electronic and structural features make it a versatile reagent for the construction of complex molecular architectures, most notably through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the physical and chemical properties of this compound, offering a blend of theoretical understanding and practical insights for its effective application in research and development. The content herein is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge for the proficient handling, application, and exploitation of this valuable synthetic intermediate.

Part 1: Core Physicochemical Properties

A foundational understanding of the physicochemical properties of a reagent is paramount for its successful application. This section delineates the key physical and chemical characteristics of this compound, providing a comprehensive data summary and expert insights into its handling and storage.

Physical Data Summary

This compound is typically encountered as a solid in laboratory settings. Its fundamental physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 389630-95-9[1][2][3][4] |

| Molecular Formula | C₃H₄BNO₂S[1][3][5][6] |

| Molecular Weight | 128.95 g/mol [1][2][5][6] |

| Appearance | Solid |

| Melting Point | 138-140 °C (literature value for a related compound, 2-Thienylboronic acid) |

| Boiling Point | 335.347 °C at 760 mmHg (for the isomer Thiazol-4-ylboronic acid)[7] |

| Density | 1.437 g/cm³ (for the isomer Thiazol-4-ylboronic acid)[7] |

Expert Insight: It is important to note that some physical data, such as the boiling point and density, are reported for isomers of this compound and should be considered as estimates. The melting point of boronic acids can be influenced by the presence of anhydrides (boroxines), which are readily formed upon dehydration.

Solubility and Storage

The solubility profile of this compound dictates its utility in various reaction media. It is generally soluble in polar organic solvents such as methanol, ethanol, and DMF. Its solubility in water is limited.

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[8][9] Recommended storage temperatures are typically between 2-8°C. It is crucial to protect the compound from moisture and air to prevent degradation.

Chemical Stability and Hazards

Thiazol-2-ylboronic acids, like other boronic acids, are susceptible to certain degradation pathways. They are known to be sensitive to strong oxidizing agents.[9] From a safety perspective, this compound is considered harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8]

Part 2: Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[10] In this reaction, this compound serves as the organoboron nucleophile, which couples with an organic halide or triflate in the presence of a palladium catalyst and a base.[11]

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Trustworthiness: The mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.[10]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

-

Reagent Preparation: In a clean, dry reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene/ethanol, dioxane/water).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand) under a positive pressure of inert gas.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Self-Validating System: This protocol incorporates checkpoints for reaction monitoring, ensuring that the transformation proceeds as expected before moving to the purification stage. The identity and purity of the final product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).

Part 3: Role in Medicinal Chemistry and Drug Discovery

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key precursor for the synthesis of these important molecules, enabling the exploration of structure-activity relationships (SAR).

Diagram: Workflow of this compound in Drug Discovery

Caption: A schematic workflow illustrating the use of this compound in a drug discovery cascade.

Authoritative Grounding: The introduction of a boronic acid group into bioactive molecules has been shown to modify selectivity and improve physicochemical and pharmacokinetic properties.[12] The synthesis of various thiazole derivatives via Suzuki coupling allows for the systematic modification of molecular structure to enhance biological activity.[13]

Conclusion

This compound is a cornerstone reagent for the synthesis of 2-substituted thiazoles, a class of compounds with significant applications in medicinal chemistry and materials science. A comprehensive understanding of its physical properties, chemical reactivity, and handling requirements is essential for its effective and safe utilization. This guide has provided a detailed overview of these aspects, coupled with practical protocols and insights, to empower researchers in their synthetic endeavors.

References

-

Al-Masum, M. A., & El-Sayed, E. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189463. [Link][10]

-

Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC, 2015(7), 50-62. [Link][15]

-

Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2967. [Link][12]

-

ResearchGate. Applications of boronic acids in organic synthesis. [Link][16]

-

Nan, X., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 10(56), 33894-33909. [Link][13]

-

Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link][17]

-

ResearchGate. In Suzuki coupling can the boronic acid couple with each other?. [Link][18]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link][11]

Sources

- 1. scbt.com [scbt.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound;389630-95-9 [abichem.com]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | C3H4BNO2S | CID 21981052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thiazol-4-ylboronic acid, CAS No. 1016642-07-1 - iChemical [ichemical.com]

- 8. chemscene.com [chemscene.com]

- 9. aksci.com [aksci.com]

- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boronic acid - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Laboratory Synthesis of Thiazol-2-ylboronic Acid

Abstract

Thiazol-2-ylboronic acid is a critical heterocyclic building block in modern synthetic and medicinal chemistry, primarily utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Its synthesis, however, presents unique challenges related to the electronic nature of the thiazole ring and the inherent instability of the target molecule. This technical guide provides an in-depth analysis of the two predominant laboratory-scale strategies for preparing this compound: the lithiation-borylation of thiazole and the palladium-catalyzed Miyaura borylation of 2-halothiazoles. Drawing from established protocols and mechanistic insights, this document offers researchers detailed experimental procedures, explains the causality behind critical process parameters, and provides a comparative analysis to guide method selection. The aim is to equip scientists in pharmaceutical and chemical research with the authoritative knowledge required for the successful and efficient synthesis of this valuable reagent.

Introduction: The Strategic Importance of this compound

The thiazole ring is a privileged scaffold in drug discovery, appearing in a multitude of FDA-approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups. Consequently, methods for functionalizing the thiazole core are of paramount importance. Boronic acids and their corresponding esters are unparalleled nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This is due to their general stability, low toxicity, and high functional group tolerance.[1]

This compound (C₃H₄BNO₂S, MW: 128.95 g/mol ) merges these two valuable chemical motifs.[2][3] It serves as a versatile synthon for introducing the thiazol-2-yl group onto aromatic, heteroaromatic, and vinylic systems, enabling the rapid construction of complex molecular architectures. However, the synthesis of heteroaryl boronic acids, particularly those of electron-deficient heterocycles like thiazole, can be challenging.[4] Issues such as protodeborylation during workup or purification and the inherent instability of the final product necessitate carefully controlled and optimized synthetic protocols.[4] This guide will dissect the two most reliable methods for its preparation, providing the practical insights needed to overcome these challenges.

Core Synthetic Strategy 1: Lithiation-Borylation of Thiazole

This classic organometallic approach relies on the selective deprotonation of the C2-proton of the thiazole ring, which is the most acidic proton due to the inductive effect of the adjacent sulfur and nitrogen atoms. The resulting 2-thiazolyl lithium intermediate is then trapped with an electrophilic boron source, typically a trialkyl borate.

Principle and Mechanism

The reaction proceeds via a two-step sequence. First, a strong organolithium base, most commonly n-butyllithium (n-BuLi), abstracts the C2-proton of thiazole at cryogenic temperatures (-78 °C) to form the configurationally stable 2-lithiothiazole.[5] The extremely low temperature is critical to prevent side reactions, such as addition of the base to the C=N bond or ring-opening.

In the second step, a trialkyl borate, such as trimethyl borate or triisopropyl borate, is added. The highly nucleophilic carbon of the 2-lithiothiazole attacks the electrophilic boron atom to form a borate "ate" complex.[6] This intermediate is then hydrolyzed under acidic conditions during aqueous workup to yield the final this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained chemists in a controlled laboratory setting. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Thiazole (freshly distilled)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Dry, glassware (oven or flame-dried)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

-

Initial Charge: Under a positive pressure of inert gas, charge the flask with anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and thiazole (1.0 eq).

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the resulting solution at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.

-

Quench & Workup: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by slowly adding 2 M HCl until the solution is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing & Drying: Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, often as a solid.

Key Considerations & Troubleshooting

-

Anhydrous Conditions: The success of this reaction is critically dependent on the exclusion of water and atmospheric oxygen, as organolithium reagents are highly reactive towards both.

-

Temperature Control: Maintaining the temperature at -78 °C during the lithiation and borylation steps is paramount. Higher temperatures can lead to a loss of regioselectivity and the formation of undesired byproducts.

-

Choice of Borate: Triisopropyl borate is often preferred over trimethyl borate as it is less prone to forming multiple additions to the boron center.

-

Protodeborylation: Boronic acids can be susceptible to cleavage of the C-B bond under harsh acidic or basic conditions, or upon prolonged heating. The acidic workup should be performed efficiently at low temperatures.[4]

Workflow Diagram

References

- 1. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | C3H4BNO2S | CID 21981052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Thiazol-2-ylboronic Acid: A Technical Guide for Advanced Synthesis

Abstract: This guide provides an in-depth technical overview of Thiazol-2-ylboronic acid, a critical building block in modern medicinal chemistry and materials science. We will explore its fundamental properties, synthesis, and stability challenges, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into optimizing reaction protocols and ensuring experimental reproducibility.

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous pharmacologically active compounds.[1][2] Its presence is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The ability to controllably and efficiently introduce the thiazole unit onto complex molecular frameworks is therefore of paramount importance. This compound serves as a key reagent in this endeavor, enabling the formation of carbon-carbon bonds through robust and versatile cross-coupling methodologies.

This compound: Core Properties

This compound is a heterocyclic organoboron compound that has become indispensable for synthetic chemists. Its utility is primarily derived from the boronic acid functional group, which readily participates in transmetalation with palladium catalysts.

CAS Number: 389630-95-9[5][6] Molecular Formula: C₃H₄BNO₂S[5][6]

Physicochemical Data

The key physicochemical properties of this compound are summarized below. These computed properties provide a baseline for understanding its behavior in various solvent systems and its potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Weight | 128.95 g/mol | [5][6] |

| IUPAC Name | 1,3-thiazol-2-ylboronic acid | [5] |

| Appearance | Off-white to yellow powder (typical) | N/A |

| Solubility | Generally soluble in polar organic solvents like dioxane, THF, and DMF; slightly soluble in water. | [1] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

Synthesis and Handling

General Synthetic Strategy

The synthesis of this compound typically proceeds via a metal-halogen exchange followed by borylation. A common and effective route begins with 2-bromothiazole. The process involves deprotonation at the 2-position using a strong organolithium base at low temperature, followed by quenching the resulting lithiated intermediate with a trialkyl borate ester (e.g., triisopropyl borate). The final step is an acidic workup to hydrolyze the boronate ester to the desired boronic acid.

Caption: General synthesis of this compound.

Causality: The choice of a strong, non-nucleophilic base like n-butyllithium is critical to ensure efficient deprotonation without side reactions. The extremely low temperature (-78 °C) is necessary to maintain the stability of the highly reactive lithiated thiazole intermediate, preventing decomposition.

Stability and Degradation Pathways

A significant challenge associated with 2-heteroarylboronic acids, including this compound, is their inherent instability.[7] The primary degradation pathway is protodeboronation , where the C-B bond is cleaved by a proton source (often residual water or acidic conditions), replacing the boronic acid group with a hydrogen atom. This process is often accelerated by heat and the basic conditions typical of cross-coupling reactions.[7][8]

Another degradation route is oxidative cleavage of the C-B bond, which can be particularly problematic under aerobic conditions.[9]

Expertise in Practice: The propensity for protodeboronation is the single most common cause of low yields in Suzuki-Miyaura couplings involving this substrate class. It is a competitive side reaction that consumes the starting material before it can engage in the catalytic cycle. This necessitates careful control of reaction conditions, including the rigorous exclusion of excess water and the choice of appropriate base and solvent systems. For particularly challenging couplings, the use of more stable boronic acid surrogates, such as MIDA (N-methyliminodiacetic acid) boronates or DABO (diethanolamine) boronates, can be an effective strategy.[10]

Recommended Handling and Storage Protocols

To maintain the integrity and reactivity of this compound, the following protocols are strongly advised:

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C is common).[4] Protect from light and moisture.

-

Handling: Weigh and handle the reagent quickly in a dry environment (e.g., glovebox or under a stream of inert gas). Avoid prolonged exposure to atmospheric moisture and oxygen.

-

Solvents: Use anhydrous solvents for all reactions to minimize protodeboronation.

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between the thiazole ring and an aryl or heteroaryl halide (or triflate), providing a powerful tool for constructing complex biaryl systems.[11]

Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X).

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is base-promoted.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Causality in Experimental Design

-

Catalyst/Ligand Choice: The electron-rich nature of the thiazole ring and the potential for nitrogen coordination to the palladium center can complicate the reaction. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often essential. These ligands promote the reductive elimination step and stabilize the Pd(0) species, preventing catalyst decomposition and improving overall efficiency.[8]

-

Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. A moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often preferred.[8] Stronger bases like hydroxides can accelerate the unwanted protodeboronation of the sensitive heteroarylboronic acid.

-

Solvent System: Aprotic solvents like dioxane, toluene, or DMF, often with a small amount of water, are typically used. The water can aid in dissolving the base and facilitating the formation of the active boronate species, but excess water will promote protodeboronation. Finding the optimal solvent/water ratio is a key aspect of method development.[12][13]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a robust, self-validating protocol for a model Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide.

Materials and Reagents

| Reagent | M.W. | Amount (mmol) | Equivalents |

| Aryl Bromide | - | 1.0 | 1.0 |

| This compound | 128.95 | 1.5 | 1.5 |

| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 (2 mol%) |

| SPhos | 410.57 | 0.04 | 0.04 (4 mol%) |

| K₃PO₄ (anhydrous) | 212.27 | 2.0 | 2.0 |

| Anhydrous Dioxane | - | 5 mL | - |

| Water (degassed) | - | 0.5 mL | - |

Rationale for Equivalents: An excess of the boronic acid (1.5 eq.) is used to compensate for potential decomposition via protodeboronation and to drive the reaction to completion.

Step-by-Step Procedure

-

Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Purging: Seal the tube with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent oxidation of the catalyst and the boronic acid.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous dioxane (5 mL) and degassed water (0.5 mL) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-arylthiazole.

Experimental Workflow Diagram

Caption: Workflow for a typical Suzuki-Miyaura coupling.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex molecules bearing the biologically significant thiazole heterocycle. While its application requires careful attention to its inherent instability, particularly its susceptibility to protodeboronation, a well-designed experimental protocol can lead to high yields and reproducible results. By understanding the causality behind the choice of reagents and reaction conditions—from the inert atmosphere to the specific base and ligand system—researchers can effectively leverage this building block to advance programs in drug discovery and materials science.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 21981052, this compound". PubChem, [Link]. Accessed Dec. 20, 2023.

-

DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate, [Link]. Accessed Dec. 20, 2023.

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate, [Link]. Accessed Dec. 20, 2023.

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health, [Link]. Accessed Dec. 20, 2023.

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed, [Link]. Accessed Dec. 20, 2023.

-

Examples of biologically active molecules. ResearchGate, [Link]. Accessed Dec. 20, 2023.

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, [Link]. Accessed Dec. 20, 2023.

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI, [Link]. Accessed Dec. 20, 2023.

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI, [Link]. Accessed Dec. 20, 2023.

-

Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate, [Link]. Accessed Dec. 20, 2023.

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate, [Link]. Accessed Dec. 20, 2023.

-

Synthesis of biologically active boron-containing compounds. National Institutes of Health, [Link]. Accessed Dec. 20, 2023.

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health, [Link]. Accessed Dec. 20, 2023.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, [Link]. Accessed Dec. 20, 2023.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health, [Link]. Accessed Dec. 20, 2023.

-

Thiazole synthesis. Organic Chemistry Portal, [Link]. Accessed Dec. 20, 2023.

-

Thiazol-4-ylboronic acid. MySkinRecipes, [Link]. Accessed Dec. 20, 2023.

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thiazol-4-ylboronic acid [myskinrecipes.com]

- 5. This compound | C3H4BNO2S | CID 21981052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Introduction: The Convergence of a Privileged Heterocycle and a Versatile Reagent

An In-Depth Technical Guide to Thiazol-2-ylboronic Acid: Synthesis, Applications, and Significance in Modern Chemistry

In the landscape of modern medicinal chemistry and organic synthesis, the thiazole ring stands as a "privileged scaffold."[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone in a multitude of natural products and synthetic compounds, including the essential vitamin B1 (thiamine).[2] Its derivatives form the core of numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][4][5][6] The unique electronic properties and ability of the thiazole nucleus to act as a bioisostere and engage in hydrogen bonding make it an invaluable component in drug design.[1][3]

Concurrently, the field of synthetic chemistry has been revolutionized by the advent of boronic acids and their application in palladium-catalyzed cross-coupling reactions.[7][8][9] These organoboron compounds are generally stable, non-toxic, and exhibit exceptional functional group tolerance, making them ideal reagents for constructing complex molecular architectures.[7][10] The Suzuki-Miyaura coupling, in particular, has become an indispensable tool for forming carbon-carbon bonds with precision and efficiency.[8][11][12]

This guide focuses on the intersection of these two powerful chemical motifs: This compound . This molecule serves as a critical building block, allowing for the direct installation of the 2-thiazolyl group onto various molecular frameworks. For researchers in drug discovery and process development, understanding the synthesis, handling, and reactivity of this reagent is paramount for leveraging the full potential of the thiazole scaffold in creating novel therapeutic agents and functional materials.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of its effective use. This compound is a solid at room temperature with the following key identifiers and properties.

| Property | Value | Source |

| Chemical Formula | C₃H₄BNO₂S | [13][14][15] |

| Molecular Weight | 128.95 g/mol | [13][14][15] |

| CAS Number | 389630-95-9 | [13][14][15] |

| IUPAC Name | (1,3-thiazol-2-yl)boronic acid | [13] |

| Appearance | White to off-white solid | N/A |

Critical Insight: Stability and Storage

Like many heterocyclic boronic acids, this compound can be susceptible to decomposition, primarily through protodeboronation, where the carbon-boron bond is cleaved.[16] This process can be accelerated by heat, moisture, and basic conditions. Oxidative instability is another concern for boronic acids, especially in biological contexts.[17][18][19]

Best Practices for Handling and Storage:

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and air.

-

Handling: Use fresh material whenever possible. For sensitive reactions, it is advisable to assess the purity of the boronic acid before use.

-

Stable Surrogates: For applications requiring high stability or for challenging cross-couplings, air-stable surrogates like N-methyliminodiacetic acid (MIDA) boronates can be employed.[16] These compounds provide slow, controlled release of the active boronic acid under reaction conditions, mitigating in-situ decomposition.[16]

Synthesis of this compound

The most common and direct method for synthesizing aryl and heteroaryl boronic acids involves the electrophilic trapping of a highly reactive organometallic intermediate with a borate ester.[7][10] The synthesis of this compound follows this classic pathway, leveraging the acidity of the C2-proton on the thiazole ring.

Logical Workflow for Synthesis

The process can be visualized as a three-step sequence: deprotonation to form a nucleophile, reaction with a boron electrophile, and hydrolysis to yield the final product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established methods for heteroaryl boronic acid synthesis.

Materials:

-

Thiazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(O-iPr)₃)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether or Ethyl acetate for extraction

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add thiazole (1.0 eq.) and anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Causality: The C2 proton of thiazole is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. n-BuLi is a strong, non-nucleophilic base ideal for this deprotonation at low temperatures, which prevents side reactions. Anhydrous conditions are critical as organolithium reagents react violently with water.

-

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiothiazole.

-

Borylation: While maintaining the temperature at -78 °C, add trimethyl borate (1.2 eq.) dropwise. The reaction is often exothermic.

-

Causality: The boron atom in the borate ester is electrophilic and is attacked by the nucleophilic 2-lithiothiazole. The use of a slight excess of the borate ester ensures complete consumption of the organolithium intermediate.

-

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours (overnight).

-

Hydrolysis (Workup): Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours.

-

Causality: The acidic workup hydrolyzes the intermediate borate ester to the desired boronic acid.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel chromatography to yield pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[11][20] This reaction enables the formation of a C-C bond between the thiazole C2-position and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide (or triflate).[10][12] This provides a direct and modular route to complex molecules, which is invaluable in drug discovery for structure-activity relationship (SAR) studies.[3][21]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical coupling between an aryl bromide and this compound.

Materials:

-

Aryl bromide (1.0 eq.)

-

This compound (1.2-1.5 eq.)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Base, e.g., anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.)

-

Solvent system, e.g., Dioxane/Water (4:1) or Toluene/Ethanol/Water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a reaction vessel (e.g., a Schlenk tube or round-bottom flask), add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Causality: A slight excess of the boronic acid is used to drive the reaction to completion and account for any potential homocoupling or degradation.

-

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to remove all oxygen.

-

Causality: The active Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it. An inert atmosphere is crucial for catalytic turnover.

-

-

Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

-

Causality: The base (e.g., K₂CO₃) is essential for activating the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step—the transfer of the thiazole group from boron to palladium.[10][22] The mixed solvent system is chosen to dissolve both the organic starting materials and the inorganic base.

-

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the 2-arylthiazole product.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for innovation in science. Its strategic importance lies in its ability to efficiently introduce the pharmacologically significant thiazole moiety into complex molecules.[4][23][24] The robust and versatile nature of its application in Suzuki-Miyaura cross-coupling reactions has cemented its place in the standard toolkit of synthetic chemists.[11][12] As drug discovery continues to demand ever more complex and diverse chemical matter, the utility of well-defined, reactive building blocks like this compound will only grow. Future research will likely focus on developing more stable formulations to enhance its shelf-life and handling[16][18], as well as expanding its application in other transition-metal-catalyzed reactions beyond the Suzuki coupling, further broadening the synthetic pathways available to researchers and scientists worldwide.

References

- Pathak, M. et al.

- Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (2025).

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2021).

- Thiazole-5-Boronic Acid Pinacol Ester. Nordmann.

- Geetha Priya C. et al. A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 6(2), 73-80. (2018).

- A review on thiazole based compounds and it's pharmacological activities. (2024).

- CAS 1086111-09-2: Thiazole-5-boronic acid pinacol ester. CymitQuimica.

- This compound.

- Silva, F. et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 12(3), 135. (2019).

- Ayati, A. et al. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Organic Synthesis, 12(4), 454-477. (2015).

- The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. Clearsynth.

- 5-Thiazole boronic acid MIDA ester. Sigma-Aldrich.

- This compound. Santa Cruz Biotechnology.

- Dondoni, A. The thiazole aldehyde synthesis. (1998).

- Zhang, Y. et al. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 213, 113175. (2021).

- Sharma, A. et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(21), 7439. (2022).

- Dondoni, A. Heterocycles in organic synthesis: thiazoles and triazoles as exemplar cases of synthetic auxiliaries. Organic & Biomolecular Chemistry, 5(11), 1717-1734. (2007).

- Dondoni, A. ChemInform Abstract: The Thiazole Aldehyde Synthesis. ChemInform, 29(48). (1998).

- Ciaffone, L. et al. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 22(12), 2049. (2017).

- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.

- Silva, F. et al.

- El-Sayed, N. N. E. et al. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 11(48), 30195-30213. (2021).

- Ishihara, K. Boronic acid catalysis. Chemical Society Reviews, 48(12), 3255-3256. (2019).

- Carradori, S. et al. (Thiazol-2-yl)hydrazone derivatives from acetylpyridines as dual inhibitors of MAO and AChE: synthesis, biological evaluation and molecular modeling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 908-919. (2015).

- Lennox, A. J. J. & Lloyd-Jones, G. C. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(21), 7341-7353. (2017).

- Wang, B. et al. Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. (2021).

- Suzuki cross-coupling reaction. Chem Help ASAP. (2020).

- Hall, D. G. Boronic acid catalysis. Chemical Society Reviews, 48(12), 3475-3496. (2019).

- Molander, G. A. & Ellis, N. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 41(12), 1555-1567. (2008).

- Al-Warhi, T. et al. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 23(15), 1709-1725. (2023).

- Gillis, E. P. & Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716-6717. (2007).

- Wang, B. et al. Boronic acid with high oxidative stability and utility in biological contexts.

- Plamondon, L. & Wuest, J. D. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Organic Chemistry, 66(21), 7006-7012. (2001).

- Lv, P.-C. et al. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 343(11), 603-611. (2010).

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kuey.net [kuey.net]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C3H4BNO2S | CID 21981052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. clearsynth.com [clearsynth.com]

- 15. scbt.com [scbt.com]

- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thiazole-5-Boronic Acid Pinacol Ester (1086111-09-2) at Nordmann - nordmann.global [nordmann.global]

- 24. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

An In-depth Technical Guide to the Structure and Bonding in Thiazol-2-ylboronic Acid

Abstract: Thiazol-2-ylboronic acid is a pivotal heterocyclic building block in modern synthetic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions for the synthesis of complex pharmaceutical and materials science targets. Its unique electronic properties, stemming from the interplay between the electron-deficient thiazole ring and the Lewis acidic boronic acid moiety, dictate its structure, reactivity, and stability. This guide provides a comprehensive analysis of the molecule's structural and bonding characteristics, a validated protocol for its synthesis and characterization, and insights into its reactivity profile. We delve into the theoretical underpinnings of its geometry, the nature of the carbon-boron bond, its supramolecular assembly in the solid state, and the practical considerations for its use in synthetic applications. This document is intended for researchers, chemists, and drug development professionals who seek a deeper, field-proven understanding of this versatile reagent.

Introduction: The Strategic Importance of a Heterocyclic Boronic Acid

Heterocyclic boronic acids are indispensable tools in contemporary organic synthesis, with this compound (C₃H₄BNO₂S, MW: 128.95 g/mol , CAS: 389630-95-9) emerging as a particularly valuable reagent.[1][2][3] Its prominence is largely attributed to its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to a thiazole scaffold. The thiazole ring is a privileged heterocycle, appearing in numerous FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding and other key intermolecular interactions.[4]

Understanding the fundamental structure and bonding of this compound is not merely an academic exercise; it is critical for optimizing reaction conditions, predicting side reactions, and ensuring stability and handling. The electron-withdrawing nature of the thiazole ring significantly influences the Lewis acidity of the boron center and the lability of the C-B bond, which are central to its chemical behavior. This guide will dissect these features from both a theoretical and practical standpoint.

Molecular Structure and Bonding

The chemical personality of this compound is defined by the covalent linkage of two electronically distinct functional groups: an aromatic, electron-deficient thiazole ring and an sp²-hybridized, Lewis acidic boronic acid.

Theoretical Framework and Electronic Properties

The molecule is composed of a planar, five-membered thiazole ring attached to a trigonal planar B(OH)₂ group. The aromaticity of the thiazole ring leads to significant π-electron delocalization.[1] Computationally, the C2 carbon of the thiazole ring, to which the boron is attached, is the most acidic position, facilitating its deprotonation during synthesis.

The key bond is the C-B bond, which is essentially covalent with some ionic character due to the difference in electronegativity between carbon (2.55) and boron (2.04). The nitrogen and sulfur heteroatoms in the thiazole ring exert a net electron-withdrawing effect, which has two major consequences:

-

Increased Lewis Acidity: The electron deficiency of the ring pulls electron density from the boron atom, increasing the acidity of its vacant p-orbital compared to simple arylboronic acids like phenylboronic acid. This enhanced Lewis acidity can influence interactions with bases and catalysts in reaction media.

-

C-B Bond Lability: The electron-withdrawing nature of the ring can make the C-B bond more susceptible to protodeboronation, a common decomposition pathway for heteroaryl boronic acids, especially under acidic or certain basic conditions.

Supramolecular Assembly in the Solid State

While a definitive single-crystal X-ray structure for this compound is not publicly available, the solid-state behavior of arylboronic acids is exceptionally well-documented. They rarely exist as monomers in the solid state. Instead, they self-assemble through intermolecular hydrogen bonds between the hydroxyl groups to form stable dimeric or trimeric structures.

The most common arrangement is a hydrogen-bonded dimer, forming a stable 8-membered ring. This self-assembly has significant implications for the compound's physical properties, such as its melting point and solubility, and can affect its dissolution rate in reaction solvents.

Caption: Common hydrogen-bonded dimer of arylboronic acids.

Furthermore, upon standing or heating, particularly under anhydrous conditions, boronic acids can undergo dehydration to form a cyclic trimer anhydride known as a boroxine. This process is reversible in the presence of water. The formation of boroxines can complicate characterization and reaction stoichiometry if not accounted for.

Synthesis and Characterization

The synthesis of heteroaryl boronic acids is a well-established process, most commonly proceeding via a lithiation-borylation sequence. This approach offers a reliable and scalable route to this compound.

Retrosynthetic Analysis

The most direct retrosynthetic disconnection is at the C-B bond. This reveals that the molecule can be constructed from a thiazole anion equivalent (a nucleophile) and a boron electrophile. The thiazole anion is readily generated by deprotonation of the parent thiazole at the C2 position using a strong organolithium base.

Caption: Retrosynthesis of this compound.

Representative Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis. The causality behind each step is critical for success.

Caption: Simplified workflow for a Suzuki-Miyaura reaction.

The choice of base, solvent, and palladium ligand/precatalyst system is crucial and must be optimized for the specific substrates being coupled. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) activates the boronic acid by converting it into a more nucleophilic "ate" complex, facilitating the transmetalation step.

Conclusion

This compound is a strategically important building block whose utility is firmly rooted in its fundamental molecular structure and bonding. The electron-deficient nature of the thiazole ring imparts a unique reactivity profile, enhancing the Lewis acidity of the boron center while also presenting a potential liability through protodeboronation. Its propensity for self-assembly into hydrogen-bonded dimers and boroxines is a key characteristic of its class, influencing its physical properties and handling. A thorough understanding of these principles, from the logic of its synthesis to its activation in catalytic cycles, empowers chemists to harness its full potential in the creation of novel and complex molecules.

References

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Acids and Their Esters in Suzuki–Miyaura Coupling.

- Cammidge, A. N., & Crepy, K. V. L. (2004). The first palladium-catalysed Suzuki cross-coupling of a 2-lithiated thiazole.

- Ayati, A., et al. (2015). Thiazole-containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 97, 68-87.

- Zaidlewicz, M., & Krzeminski, M. (2005). Trialkylboranes. In Science of Synthesis (Vol. 6, pp. 227-350). Georg Thieme Verlag.

Sources

- 1. This compound | C3H4BNO2S | CID 21981052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. scbt.com [scbt.com]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thiazol-2-ylboronic Acid for Researchers and Drug Development Professionals

Abstract

Thiazol-2-ylboronic acid is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, have established it as a valuable reagent for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the commercial availability, key suppliers, and critical technical considerations for the effective use of this compound. We will delve into its applications, stability, handling, and provide a detailed, field-proven protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Significance of the Thiazole Moiety in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its presence in numerous clinically approved drugs, such as the anticancer agents Dabrafenib and Dasatinib, underscores its importance.[1] The thiazole moiety can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, and its metabolic stability often leads to favorable pharmacokinetic profiles.[2][3]

The introduction of a boronic acid functional group at the 2-position of the thiazole ring creates this compound (CAS Number: 389630-95-9), a versatile synthetic intermediate.[4] This boronic acid is a key participant in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl systems.[6]

Commercial Availability and Reputable Suppliers

This compound is readily available from a number of reputable chemical suppliers. When sourcing this reagent, it is crucial to consider purity, as impurities can significantly impact the efficiency and reproducibility of subsequent reactions.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | Product details not explicitly found in search results | Varies by batch | Gram to multi-gram scale |

| Santa Cruz Biotechnology | sc-269947 | ≥95% | 250mg, 1g, 5g |

| Clearsynth | CS-ED-01930 | High Purity (CoA available) | Inquire for details |

| AOBChem | 16710 (for Thiazol-4-ylboronic acid) | ≥95% | 250mg to 100g |

| ABI Chem | AC2A011D6 | Assay details available on request | Inquire for details |

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always consult the supplier's website for the most up-to-date product information and to request a certificate of analysis (CoA).

Physicochemical Properties

| Property | Value |

| CAS Number | 389630-95-9[4] |

| Molecular Formula | C₃H₄BNO₂S[4] |

| Molecular Weight | 128.95 g/mol [4] |

| Appearance | Typically an off-white to yellow or brown powder |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis can be valuable for specialized applications or when larger quantities are required. A common synthetic approach involves the following key steps:

Experimental Protocol: A Plausible Synthetic Route

-

Lithiation of 2-Bromothiazole: To a solution of 2-bromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cooled to -78 °C, slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq). Stir the mixture at -78 °C for 1 hour.

-

Borylation: To the resulting solution, add a trialkyl borate, such as triisopropyl borate (1.2 eq), dropwise, ensuring the temperature remains below -70 °C.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

-

Work-up and Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography.

Stability, Storage, and Handling: Critical Considerations

A significant challenge associated with 2-heterocyclic boronic acids, including this compound, is their inherent instability.[7][8] The primary decomposition pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] This process can be accelerated by heat, moisture, and basic conditions.[8]

To mitigate decomposition and ensure experimental reproducibility, the following practices are strongly recommended:

-

Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C).[10] Avoid exposure to light and moisture.

-

Handling: Handle the compound in a glove box or under a stream of inert gas whenever possible. Use anhydrous solvents and reagents in reactions involving this boronic acid.

-

Use of Stable Surrogates: For applications requiring high stability, consider using more stable derivatives such as the pinacol ester or the N-methyliminodiacetic acid (MIDA) boronate.[7][8] These derivatives can release the active boronic acid in situ under the reaction conditions.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate. This compound is an excellent coupling partner in these reactions, allowing for the introduction of the thiazole moiety into a wide range of molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio), to the reaction vessel.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C under an inert atmosphere and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[11][12][13][14]

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]

-

First Aid:

-

Skin Contact: Wash the affected area thoroughly with soap and water.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date safety information.[11][12][13][14][15]

Conclusion

This compound is an indispensable tool for the modern medicinal chemist. Its commercial availability and versatile reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable pathway for the synthesis of novel thiazole-containing compounds with potential therapeutic applications. By understanding its properties, handling requirements, and the nuances of its application in synthesis, researchers can effectively leverage this powerful building block to advance their drug discovery programs.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

-

The Role of Thiazole Amino Acids in Modern Drug Discovery. Leading Chemical Supplier. [Link]

-

The Role of Thiazolyl Derivatives in Modern Drug Discovery. Leading Chemical Supplier. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

-

A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

-

DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]

-

Protodeboronation. Wikipedia. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

-

Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. University of the Sunshine Coast, Queensland. [Link]

-

Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... ResearchGate. [Link]

-

The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

boronic esters. Organic Syntheses Procedure. [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]

-

Synthesis of boronic acid pinacol esters as a precursors. ResearchGate. [Link]

-

Thiazol-4-ylboronic acid. AOBChem. [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. [Link]

-

Chemistry 211 Experiment 10. Unknown Source. [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

-

Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]

-

(PDF) Synthesis and nuclear magnetic resonance study of 2-thiazolines. ResearchGate. [Link]

-

Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]

-

α,α-Dibromoketone precursors in the synthesis of some new thiazole derivatives: Thiazol-2-yl hydrazonobutanoates, thiazol-2-yl pyrazole-4-carboxylates and acids. ResearchGate. [Link]

Sources

- 1. Buy 2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester [smolecule.com]

- 2. clearsynth.com [clearsynth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scbt.com [scbt.com]

- 5. A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. aobchem.com [aobchem.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chemscene.com [chemscene.com]

- 14. aaronchem.com [aaronchem.com]

- 15. scbt.com [scbt.com]

An In-depth Technical Guide to the Safe Handling, Storage, and Use of Thiazol-2-ylboronic Acid

Introduction: The Utility and Challenges of Thiazol-2-ylboronic Acid

This compound (CAS No. 389630-95-9) is a heterocyclic boronic acid derivative that has garnered significant interest within the fields of medicinal chemistry and materials science.[1][2][3] Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This capability allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry for creating complex organic molecules.[4] The thiazole motif itself is a key structural component in numerous biologically active compounds and pharmaceuticals.[5]

However, the reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards. Like many boronic acids, its stability and handling requirements are not trivial. Issues such as dehydration to form boroxines, sensitivity to moisture, and potential for thermal decomposition require stringent protocols to ensure both experimental success and, more importantly, the safety of laboratory personnel. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, grounding best practices in the causality of its chemical nature.

Section 1: Hazard Identification and Toxicological Profile

A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. While specific toxicological data for this compound is not extensively documented, data from structurally related boronic acids and safety data sheets (SDS) provide a strong basis for a precautionary approach.[6] The primary hazards are associated with irritant properties.

GHS Hazard Classification: Based on analogous compounds, this compound should be handled as a substance with the following GHS classifications:

| Hazard Class | GHS Hazard Statement | Rationale |

| Skin Corrosion/Irritation | H315: Causes skin irritation. [7] | Boronic acids as a class are known to be irritating upon dermal contact. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. [7] | Particulate matter or splashes can cause significant, potentially damaging, eye irritation. |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. [7] | Inhalation of the fine powder can lead to irritation of the nose, throat, and lungs. |

Toxicological Summary:

-

Acute Effects: The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Symptoms of overexposure are expected to be consistent with irritation and may include redness and pain on the skin and eyes, and coughing or shortness of breath upon inhalation. Harmful if swallowed (Acute toxicity, oral) is also a potential hazard classification.

-

Chronic Effects: Long-term exposure data is not available. However, repeated or prolonged contact with irritating substances should always be avoided to prevent chronic inflammation or dermatitis.

-

Carcinogenicity: This compound is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[8]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the hazards identified above, a multi-layered approach combining engineering controls and appropriate PPE is essential. The goal is to create a barrier between the researcher and the chemical, minimizing all potential routes of exposure.

2.1 Engineering Controls: The First Line of Defense The primary engineering control for handling any powdered chemical reagent is a certified chemical fume hood.[6][9][10]

-

Causality: A fume hood provides negative pressure ventilation, drawing airborne particles and dust away from the operator's breathing zone. This directly mitigates the respiratory irritation hazard (H335). It also provides a contained space to manage spills.

-

Validation: Before any work, ensure the fume hood's certification is current and verify proper airflow using the built-in monitor. An eyewash station and safety shower must be readily accessible and unobstructed.[9][11]

2.2 Personal Protective Equipment (PPE): The Essential Barrier The selection of PPE must be deliberate and based on a risk assessment of the procedures being performed.

| PPE Category | Specification | Rationale and Best Practices |

| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield.[8][9][12] | Causality: Protects the eyes from airborne dust and accidental splashes, directly addressing the H319 hazard. Standard safety glasses are insufficient. |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[9][12] | Causality: Prevents skin contact, mitigating the H315 hazard. Best Practice: Inspect gloves for tears or holes before each use. Remove and replace gloves immediately if contamination occurs. Wash hands thoroughly with soap and water after removing gloves.[11][12] |

| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[12] | Causality: Protects skin on the arms and body from accidental spills and contamination. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when weighing or transferring where dust generation is likely.[8][12] | Causality: Prevents the inhalation of fine particles, directly addressing the H335 respiratory hazard. Use of a respirator must be in accordance with a formal respiratory protection program. |

Section 3: Standard Operating Procedure for Safe Handling

Adherence to a strict, step-by-step protocol is crucial for ensuring safety and experimental integrity. The following workflow is designed as a self-validating system.

Detailed Steps:

-

Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clean and free of unnecessary items.[9][12] Assemble all required apparatus, including spatulas, weigh boats, and secondary containers.

-

Donning PPE: Put on all required PPE as outlined in Section 2. The order is typically lab coat, eye protection, respirator (if needed), and finally gloves.

-

Handling: Conduct all manipulations within the fume hood.[6] Open the container carefully. When transferring the solid, use a spatula and avoid scooping actions that could create airborne dust.[12] Minimize the time the primary container is open.

-